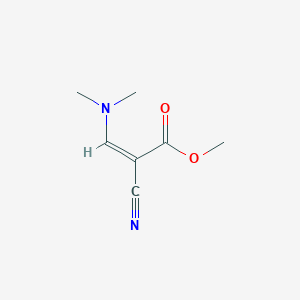

Methyl 2-cyano-3-(dimethylamino)acrylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-cyano-3-(dimethylamino)acrylate derivatives involves regioselective coupling processes and condensation reactions. For instance, ethyl 2-((alkylamino)(cyano)methyl) acrylates have been synthesized from ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, showcasing the versatility of this compound's derivatives in chemical synthesis (Arfaoui & Amri, 2009).

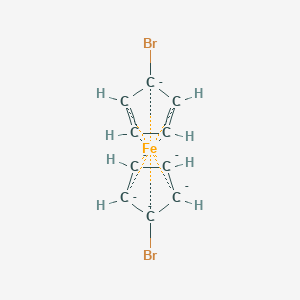

Molecular Structure Analysis

The molecular structure of methyl 2-cyano-3-(dimethylamino)acrylate derivatives has been confirmed through single crystal X-ray diffraction, 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass spectroscopy. These techniques have revealed the triclinic crystal system and space group of the crystal, providing insights into its geometric and electronic structure (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).

Chemical Reactions and Properties

Methyl 2-cyano-3-(dimethylamino)acrylate undergoes various chemical reactions, including cycloadditions and transformations into multifunctional compounds, highlighting its reactivity and potential as a building block for synthesizing heterocyclic systems. The ability to form spiro compounds through addition and cyclocondensation reactions with methyl acrylate and dimethyl acetylenedicarboxylate showcases its versatility in organic synthesis (Huang & Wamhoff, 1984).

Physical Properties Analysis

The physical properties of methyl 2-cyano-3-(dimethylamino)acrylate derivatives, such as thermal behavior, photoconductivity, and photoluminescence, have been extensively studied. These studies reveal the material's stability, electrical properties, and behavior under various conditions, making it a subject of interest for materials science research (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).

Applications De Recherche Scientifique

Crystal Structure Analysis : Methyl 2-cyano-3-(dimethylamino)acrylate has been analyzed for its crystal structure, revealing that molecules are nearly planar and aligned to form stacks perpendicular to the c axis. This information is crucial for understanding its physical properties and potential applications in materials science (Lokaj, Sivý, Ilavský, & Vrabel, 1989).

Organic Electronics : Research has shown the potential opto-electronic applications of donor–π–acceptor (D–π–A) push–pull chromophores that include methyl 2-cyano-3-(dimethylamino)acrylate. These chromophores demonstrate good optical transparency and thermal stability, indicating their suitability for use in electronic devices (Gupta & Singh, 2015).

Synthesis of Pyrimidine Derivatives : Methyl 2-cyano-3-(dimethylamino)acrylate has been used in the synthesis of pyrimidine-4(3H)-ones. This demonstrates its usefulness as a precursor in organic synthesis, particularly in the creation of compounds with potential pharmaceutical applications (Sokolenko et al., 2017).

Optical and Thermal Characterization : The compound has been studied for its structural, optical, thermal, and electrical characteristics. Such studies are critical in assessing its suitability for various applications in materials science and engineering (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).

Corrosion Inhibition : Methyl 2-cyano-3-(dimethylamino)acrylate, as part of donor–π–acceptor-type compounds, has been tested to restrict corrosion of mild steel in acidic environments. This finding could be significant for industrial applications where corrosion resistance is crucial (Tiwari et al., 2018).

Polymerization Studies : The compound has been utilized in the synthesis of various polymers, exploring its behavior in controlled radical polymerization processes. This is relevant for creating new materials with specific properties (Zeng, Shen, & Zhu, 2002).

Safety And Hazards

Propriétés

IUPAC Name |

methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBIEDPFULRCDP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-cyano-3-(dimethylamino)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.